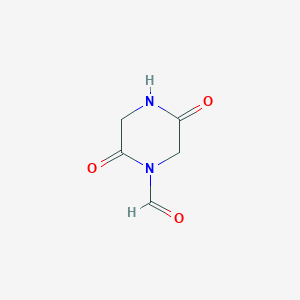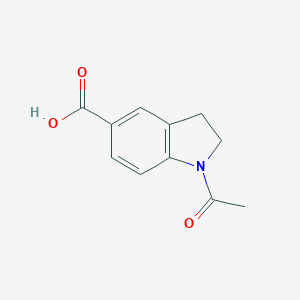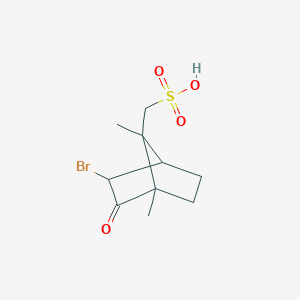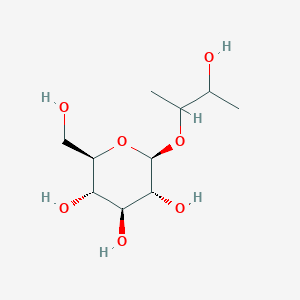
3-beta-D-Glucopyranosyloxy-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-D-Glucopyranosyloxy-2-butanol, also known as GABA-glucose, is a natural compound found in various plants, including tea leaves and bamboo shoots. This compound has gained significant attention in recent years due to its potential applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 3-beta-D-Glucopyranosyloxy-2-butanol involves the activation of GABA receptors in the brain. GABA is a neurotransmitter that plays a crucial role in regulating brain activity. GABA receptors are responsible for inhibiting the transmission of nerve impulses in the brain, leading to a calming effect. 3-beta-D-Glucopyranosyloxy-2-butanol binds to these receptors and enhances their activity, resulting in a more potent calming effect.
Effets Biochimiques Et Physiologiques
3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce stress and anxiety levels, improve cognitive function, and enhance sleep quality. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have anti-inflammatory and antioxidant properties, which can help protect against various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-beta-D-Glucopyranosyloxy-2-butanol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have a high bioavailability, which means that it can be easily absorbed and utilized by the body. However, one of the limitations of using 3-beta-D-Glucopyranosyloxy-2-butanol in lab experiments is its high cost, which can limit its widespread use.
Orientations Futures
There are several future directions for the research and development of 3-beta-D-Glucopyranosyloxy-2-butanol. One of the areas of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Additionally, 3-beta-D-Glucopyranosyloxy-2-butanol has been shown to have anti-cancer properties, and further research is needed to investigate its potential as a cancer treatment. Finally, the development of cost-effective synthesis methods for 3-beta-D-Glucopyranosyloxy-2-butanol could lead to its widespread use in various applications.
Conclusion:
In conclusion, 3-beta-D-Glucopyranosyloxy-2-butanol is a natural compound with significant potential applications in the field of medicine and biotechnology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-beta-D-Glucopyranosyloxy-2-butanol and its applications in various fields.
Méthodes De Synthèse
The synthesis of 3-beta-D-Glucopyranosyloxy-2-butanol involves the enzymatic reaction between glutamate decarboxylase (GAD) and UDP-glucose. This reaction results in the formation of 3-beta-D-Glucopyranosyloxy-2-butanol, which can be isolated and purified using various chromatographic techniques. The yield of 3-beta-D-Glucopyranosyloxy-2-butanol synthesis can be improved by optimizing the reaction conditions, such as pH, temperature, and substrate concentration.
Applications De Recherche Scientifique
3-beta-D-Glucopyranosyloxy-2-butanol has been extensively studied for its potential applications in the field of medicine and biotechnology. One of the significant applications of 3-beta-D-Glucopyranosyloxy-2-butanol is its use as a natural food additive to enhance the flavor and nutritional value of food. 3-beta-D-Glucopyranosyloxy-2-butanol has also been shown to have neuroprotective effects and can be used to treat various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Numéro CAS |
146763-54-4 |
|---|---|
Nom du produit |
3-beta-D-Glucopyranosyloxy-2-butanol |
Formule moléculaire |
C10H20O7 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-(3-hydroxybutan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H20O7/c1-4(12)5(2)16-10-9(15)8(14)7(13)6(3-11)17-10/h4-15H,3H2,1-2H3/t4?,5?,6-,7-,8+,9-,10-/m1/s1 |
Clé InChI |
ZLXYJEYKAQYNPV-OEUNVOOHSA-N |
SMILES isomérique |
CC(C(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O |
SMILES canonique |
CC(C(C)OC1C(C(C(C(O1)CO)O)O)O)O |
Synonymes |
3-beta-D-glucopyranosyloxy-2-butanol 3-glucopyranosyloxy-butanol-2 3-GPXBT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



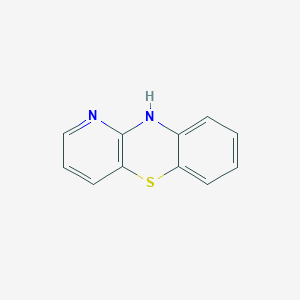

![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
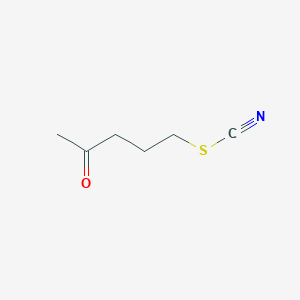
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
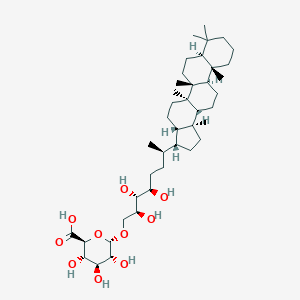
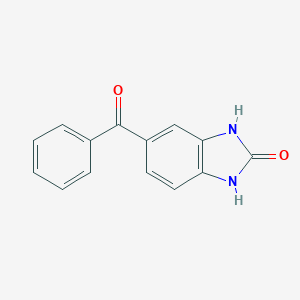
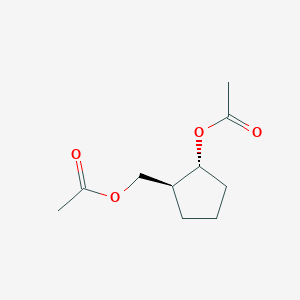
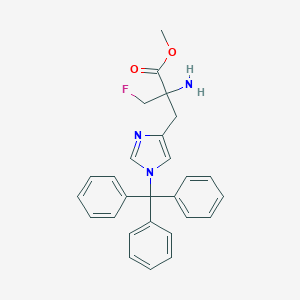
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
